molecular formula C12H13N B3068727 6-Isopropylisoquinoline CAS No. 790304-84-6

6-Isopropylisoquinoline

Cat. No.: B3068727
CAS No.: 790304-84-6
M. Wt: 171.24 g/mol
InChI Key: ILBIJOWSHVGZPU-UHFFFAOYSA-N
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Description

6-Isopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which is a general method for synthesizing quinolines, can be adapted for isoquinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

6-Isopropylisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    6-Aminoisoquinoline: An important intermediate in the synthesis of kinase inhibitors.

    Quinoline: A structurally similar compound with a wide range of applications, including antimalarial drugs like chloroquine.

Uniqueness: 6-Isopropylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBIJOWSHVGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-[(4-isopropylphenyl)methylene]-2,2-dimethoxyethanamine (5.0 g) was added to hot concentrated sulfuric acid (50 ml) at 140° C. dropwise over a period of 10 min. The mixture was stirred at this temperature for additional 10 min and cooled to RT. The mixture was basified with an aqueous solution of NaOH and the product was extracted with MTBE (6×75 ml). The combined organic layers were dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash chromatography on silica (pet. ether/EtOAc 9/1) to afford the titled compound as a solid (200 mg, 15%). TLC—Chloroform/methanol: (9.5/0.5): Rf=0.55. 1H NMR (CDCl3, 400 MHz) δ 1.28 (6H, d), 3.10 (1H, m), 7.49 (1H, d), 7.53 (2H, m), 7.89 (1H, d), 8.49 (1H, d), 9.19 (1H, s).
Name
N-[(4-isopropylphenyl)methylene]-2,2-dimethoxyethanamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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